Cefadroxil dimer
CAS No.: 2378158-45-1
Cat. No.: VC2903876
Molecular Formula: C32H32N6O9S2
Molecular Weight: 708.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2378158-45-1 |
|---|---|
| Molecular Formula | C32H32N6O9S2 |
| Molecular Weight | 708.8 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C32H32N6O9S2/c1-13-11-48-30-21(35-25(41)19(33)15-3-7-17(39)8-4-15)28(44)37(30)23(13)27(43)34-20(16-5-9-18(40)10-6-16)26(42)36-22-29(45)38-24(32(46)47)14(2)12-49-31(22)38/h3-10,19-22,30-31,39-40H,11-12,33H2,1-2H3,(H,34,43)(H,35,41)(H,36,42)(H,46,47)/t19-,20-,21-,22-,30-,31-/m1/s1 |
| Standard InChI Key | AIYDVGWJZWMCJI-IYVVPMMESA-N |
| Isomeric SMILES | CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)C)C(=O)O |
| SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(=C(CS6)C)C(=O)O |
| Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(=C(CS6)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Cefadroxil dimer is a compound with the molecular formula C32H32N6O9S2 and a molecular weight of 708.8 g/mol . It is identified by the CAS number 2378158-45-1 and the UNII code 60N49WZE6L, which serves as its unique identifier in pharmaceutical databases and regulatory contexts .
IUPAC Nomenclature
The complete IUPAC name for cefadroxil dimer is (6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This name comprehensively details the complex structure of the molecule, reflecting its dimeric nature and the presence of multiple functional groups.
Stereochemistry
Cefadroxil dimer exhibits absolute stereochemistry with 6 defined stereocenters out of a total of 6 possible stereogenic centers . The stereochemical configuration is critical to its identity and is denoted in its IUPAC name with the appropriate R and S designations. The compound possesses no E/Z centers and has a neutral charge in its standard form .
Structural Representation
The compound can be represented by several chemical notations:
SMILES Notation
The SMILES notation for cefadroxil dimer is:
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)C)C(=O)O
InChI Notation
The InChI key for the compound is AIYDVGWJZWMCJI-IYVVPMMESA-N, with the full InChI string available in chemical databases for precise structural identification .
Physical and Chemical Properties
Molecular Characteristics
Cefadroxil dimer consists of two cefadroxil molecules joined through specific chemical bonding. The compound contains two β-lactam rings characteristic of cephalosporin antibiotics, along with hydroxyphenyl groups that contribute to its physical properties and chemical behavior .
Stability and Reactivity
Research has shown that cefadroxil dimer exhibits pH-dependent stability. Hydrolysis studies conducted in deuterated buffers at different pD values (equivalent to pH in H2O) have provided insights into its stability profile .
Hydrolysis Kinetics
The following table presents kinetic parameters for the hydrolysis of cefadroxil dimer hydrochloride in acidic deuterated water buffers at 23°C:
| pD Value | Half-life (min) | Observed Rate Constant (kobs, min-1) | Log(kobs) |
|---|---|---|---|
| 3.81 | 18,138 | 3.821 × 10-5 | -4.418 |
| 4.85 | 4,668 | 1.485 × 10-4 | -3.828 |
| 6.68 | 3,748 | 1.849 × 10-4 | -3.733 |
These data indicate that the hydrolysis rate increases with increasing pD value in the acidic-to-neutral range, with the maximum observed rate constant of 1.849 × 10-4 min-1 (corresponding to a half-life of approximately 62.5 hours) occurring at pD 6.68 .
Formation and Synthesis
Synthesis Pathways
Analytical Detection and Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection is a primary method used for the identification and quantification of cefadroxil dimer in pharmaceutical preparations . This analytical approach is particularly important for assessing the chromatographic purity of cefadroxil products according to USP standards .
Spectroscopic Characterization
Comprehensive characterization of cefadroxil dimer typically involves multiple spectroscopic techniques:
-
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy
-
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass spectrometry (MS)
These methods collectively provide definitive structural confirmation and purity assessment of the compound.
Pharmaceutical Significance
Role in Quality Control
Cefadroxil dimer serves as an important marker impurity for quality control in the production of cefadroxil-based pharmaceutical products . Its detection and quantification are essential aspects of ensuring the quality, stability, and biological safety of the active pharmaceutical ingredient cefadroxil .
Reference Standards
Regulatory Aspects
Pharmacopeial Standards
Cefadroxil dimer is recognized in pharmacopeial standards as an impurity related to cefadroxil . Its monitoring is part of the chromatographic purity assessment using HPLC/UV methods according to the United States Pharmacopeia (USP) .
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